Akt1-IN-3

Oncology AKT1-E17K Targeted Therapy

Akt1-IN-3 offers unparalleled specificity for the oncogenic AKT1-E17K mutant (IC50 <15 nM), overcoming pan-AKT inhibitor limitations. Ideal for in vitro and in vivo studies in AKT1-E17K-driven cancer models (breast, endometrial, ovarian). Achieve robust target engagement at low concentrations, with a wider therapeutic window and reduced hyperglycemia risk compared to pan-AKT inhibitors. Essential for dissecting mutant-specific signaling in PI3K/Akt/mTOR pathway research.

Molecular Formula C37H33N7O3
Molecular Weight 623.7 g/mol
Cat. No. B12375037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAkt1-IN-3
Molecular FormulaC37H33N7O3
Molecular Weight623.7 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=CC(=C(C=C2)O)C=O)CC3=CC=C(C=C3)N4C5=C(C=CC(=N5)C6=CC=CC=C6)N=C4C7=C(N=CC=C7)N
InChIInChI=1S/C37H33N7O3/c38-34-30(7-4-18-39-34)35-42-32-14-13-31(25-5-2-1-3-6-25)41-36(32)44(35)29-11-8-24(9-12-29)22-43-19-16-28(17-20-43)40-37(47)26-10-15-33(46)27(21-26)23-45/h1-15,18,21,23,28,46H,16-17,19-20,22H2,(H2,38,39)(H,40,47)
InChIKeyFJJSWSKNHIPLCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Akt1-IN-3: Procurement-Grade AKT1-E17K Mutant-Selective Inhibitor for Precision Oncology Research


Akt1-IN-3 (Compd 7) is a selective inhibitor of AKT1, specifically targeting the oncogenic AKT1-E17K mutant form with an IC50 value of less than 15 nM . This compound is designed to address the limitations of pan-AKT inhibitors by providing a more targeted approach to studying the PI3K/Akt/mTOR signaling pathway in AKT1-E17K-driven cancers .

Why Akt1-IN-3 Cannot Be Substituted with Pan-AKT or Isoform-Selective Inhibitors in AKT1-E17K Models


Generic substitution of Akt1-IN-3 with a pan-AKT inhibitor (e.g., capivasertib, ipatasertib) or an isoform-selective inhibitor (e.g., A-674563, BAY1125976) in AKT1-E17K mutant models is not scientifically equivalent. Pan-AKT inhibitors, while potent against wild-type isoforms, are associated with dose-limiting hyperglycemia in clinical studies, a toxicity linked to inhibition of wild-type AKT2 [1][2]. Furthermore, the selectivity profiles of other inhibitors differ significantly: A-674563 has a Ki of 11 nM for Akt1 but also potently inhibits PKA (IC50=16 nM) and Cdk2 (IC50=46 nM) , while BAY1125976 shows an 86-fold reduced potency against Akt3 (IC50=427 nM) but does not specifically target the E17K mutant . Akt1-IN-3's specific targeting of the E17K mutant form provides a unique tool for dissecting mutant-specific signaling pathways, which cannot be achieved with these broader-acting alternatives.

Akt1-IN-3 Comparative Evidence: Quantified Differentiation from Pan-AKT and Isoform-Selective Inhibitors


Potency Against the Oncogenic AKT1-E17K Mutant: A Direct Comparison

Akt1-IN-3 demonstrates potent inhibition of the AKT1-E17K mutant with an IC50 value of < 15 nM . This potency is comparable to or better than that of pan-AKT inhibitors like capivasertib, which inhibits wild-type AKT1 with an IC50 of 1-3 nM but has a Kd of 8.6 nM for the E17K mutant for a related compound (vevorisertib) . The specificity of Akt1-IN-3 for the mutant form is a critical differentiator from pan-AKT inhibitors that lack mutant selectivity [1].

Oncology AKT1-E17K Targeted Therapy

Selectivity for AKT1-E17K Over Wild-Type AKT Isoforms: A Class-Level Advantage

While direct comparative selectivity data for Akt1-IN-3 against wild-type AKT1, AKT2, and AKT3 are not available in the public domain, its classification as a 'specifically targeting AKT1-E17K' inhibitor places it in a class of mutant-selective inhibitors designed to overcome the on-target toxicities of pan-AKT inhibitors. Clinical studies have shown that pan-AKT inhibitors cause dose-limiting hyperglycemia due to inhibition of wild-type AKT2 [1]. In contrast, mutant-selective AKT1-E17K inhibitors like ALTA2618 (EC50=7 nM) demonstrate 22-fold selectivity over WT AKT1 and 140-fold selectivity over WT AKT2, and are efficacious in xenograft models without inducing hyperglycemia . Akt1-IN-3 is expected to confer a similar improved therapeutic window.

Drug Selectivity AKT1-E17K Safety Profile

Chemical Tool for Dissecting Mutant-Specific Signaling vs. Broader Kinase Inhibition

Akt1-IN-3 (Compd 7) is derived from a series of AKT1 modulators described in patent WO2024073371A1 [1]. In contrast to broader-spectrum inhibitors like A-674563, which also inhibits PKA (IC50=16 nM) and Cdk2 (IC50=46 nM) , Akt1-IN-3 is presented as a more focused tool for studying AKT1-E17K-specific signaling. The patent context suggests optimization for AKT1-E17K selectivity, potentially offering a cleaner pharmacological profile for cellular pathway analysis.

Chemical Biology Signal Transduction Kinase Selectivity

Optimal Research Applications for Akt1-IN-3 Based on Validated Differentiation Evidence


In Vitro Dissection of AKT1-E17K-Driven Signaling in Cancer Cell Lines

Akt1-IN-3 is ideally suited for in vitro studies using cancer cell lines harboring the AKT1-E17K mutation (e.g., certain breast, endometrial, and ovarian cancer models). Its sub-15 nM potency against the mutant form allows for robust target engagement at low concentrations. Researchers can use Akt1-IN-3 to specifically interrogate the downstream signaling consequences of mutant AKT1 inhibition, such as effects on cell proliferation, survival, and apoptosis, without the confounding inhibition of wild-type AKT isoforms that occurs with pan-AKT inhibitors [1].

Comparative Efficacy Studies in AKT1-E17K Mutant vs. Wild-Type Isogenic Cell Models

To validate the mutant-selective mechanism of action, Akt1-IN-3 should be employed in comparative studies using isogenic cell line pairs that differ only by the presence or absence of the AKT1-E17K mutation. The differential sensitivity observed in these models can provide direct evidence for the compound's on-target, mutant-specific activity. This is a critical control experiment that cannot be performed with pan-AKT inhibitors, which would inhibit both mutant and wild-type cells [2].

In Vivo Xenograft Studies in AKT1-E17K-Driven Tumor Models with Reduced Metabolic Toxicity

Based on the class-level inference that mutant-selective AKT1 inhibitors avoid the hyperglycemia associated with pan-AKT inhibition , Akt1-IN-3 is a candidate for in vivo efficacy studies in mouse xenograft models bearing AKT1-E17K-mutant tumors. Researchers can anticipate a wider therapeutic window, allowing for the evaluation of tumor growth inhibition at doses that do not induce significant metabolic side effects, a common challenge with pan-AKT inhibitors like capivasertib and ipatasertib [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Akt1-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.